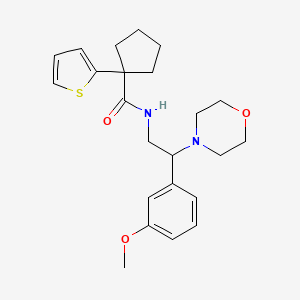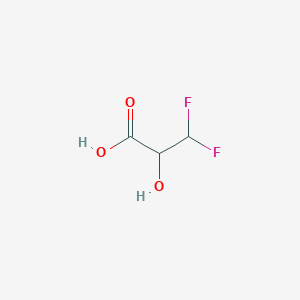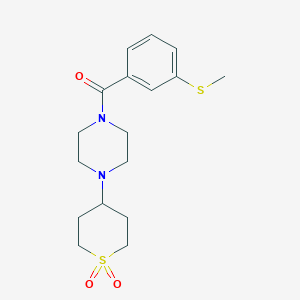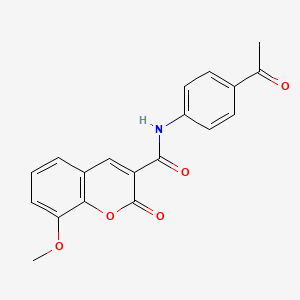
5-(4-Ethylpiperazin-1-yl)-2-(o-tolyl)-4-tosyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Ethylpiperazin-1-yl)-2-(o-tolyl)-4-tosyloxazole is a useful research compound. Its molecular formula is C23H27N3O3S and its molecular weight is 425.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis of Novel Compounds
Compounds incorporating piperazine and oxazole rings, similar to the structure of interest, are frequently investigated for their potential as therapeutic agents. For example, research on 2-amino-5-hydroxyindoles, which includes the synthesis of compounds with 4-arylpiperazin-1-yl residues, has shown promise in inhibiting key enzymes like 5-lipoxygenase, which is implicated in various diseases (Landwehr et al., 2006). This suggests that incorporating piperazine structures into novel compounds could offer a means to target specific biological pathways.
Potential Antimicrobial and Enzyme Inhibitory Activities
The structural elements of the compound , particularly the piperazine ring, are common in molecules evaluated for antimicrobial activities. For instance, derivatives containing piperazine and oxazole rings have been synthesized and assessed for their antimicrobial and enzyme inhibitory properties (Başoğlu et al., 2013). These studies indicate the potential of such compounds in developing new antimicrobial agents and enzyme inhibitors, highlighting the relevance of the structural features of "5-(4-Ethylpiperazin-1-yl)-2-(o-tolyl)-4-tosyloxazole" in scientific research.
Exploration in Neurological and Cognitive Disorders
Arylpiperazine derivatives, similar to the compound of interest, have been studied for their potential in treating neurological and cognitive disorders. Research has demonstrated that arylisoxazole-phenylpiperazine derivatives can selectively inhibit enzymes like acetylcholinesterase, which is a target in Alzheimer's disease management (Saeedi et al., 2019). This suggests that compounds with similar structures may have applications in researching and developing treatments for neurological conditions.
Anti-Tubercular Activity
Compounds featuring piperazine and related heterocyclic structures have been synthesized and tested for their anti-tubercular properties. For example, a series of compounds with piperazine-pyrimidine-pyrazole motifs showed significant activity against Mycobacterium tuberculosis (Vavaiya et al., 2022). This indicates the potential of such structural frameworks in contributing to the development of new anti-tubercular agents.
Properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-4-25-13-15-26(16-14-25)23-22(30(27,28)19-11-9-17(2)10-12-19)24-21(29-23)20-8-6-5-7-18(20)3/h5-12H,4,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBHEDAULQXFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S,E)-4,7,7-trimethyl-3-(2-phenylhydrazono)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2966882.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2966883.png)

![4-(6-chlorobenzo[d]thiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2966887.png)
![4-tert-butyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2966888.png)
![N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2966889.png)


![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)
![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)
![2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2966898.png)

![7,8-dimethoxy-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2966903.png)
